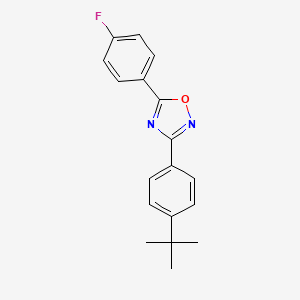
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as tBTPF-OD, is a synthetic compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmacology, and biochemistry.
作用機序
The mechanism of action of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole varies depending on its application. In pharmacology, it has been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This leads to the disruption of microtubule dynamics, which is essential for cell division and proliferation. In biochemistry, it has been used as a fluorescent probe for the detection of reactive oxygen species by undergoing a photo-induced electron transfer reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its concentration and the system it is used in. In pharmacology, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In material science, it has been used as a fluorescent probe for the detection of metal ions, which can have toxic effects on living organisms. In biochemistry, it has been used as a tool to study protein-protein interactions and as a fluorescent probe for the detection of reactive oxygen species, which are involved in various physiological processes.
実験室実験の利点と制限
One of the main advantages of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is its versatility and ease of synthesis. It can be easily modified to suit a wide range of applications, and its synthesis method is relatively straightforward. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the research and development of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. In pharmacology, it could be further investigated as a potential anti-cancer agent and as a tool for drug discovery. In material science, it could be used for the synthesis of new materials with unique properties. In biochemistry, it could be used to study various biological processes and as a tool for the detection of biomolecules. Overall, this compound has great potential for a wide range of applications, and further research is needed to fully explore its capabilities.
合成法
The synthesis of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-tert-butylbenzoyl hydrazide and 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The reaction mixture is then heated and stirred, and the product is obtained through filtration and purification.
科学的研究の応用
TBTPF-OD has been extensively studied for its potential applications in material science, pharmacology, and biochemistry. In material science, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic light-emitting diodes. In pharmacology, it has been investigated as a potential anti-cancer agent due to its ability to inhibit tubulin polymerization. In biochemistry, it has been used as a tool to study protein-protein interactions and as a fluorescent probe for the detection of reactive oxygen species.
特性
IUPAC Name |
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-18(2,3)14-8-4-12(5-9-14)16-20-17(22-21-16)13-6-10-15(19)11-7-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCACKNMSDVDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)
![2-(3-chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5168507.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
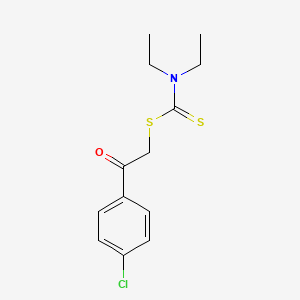
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)
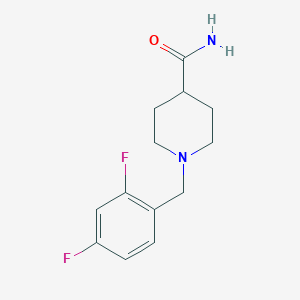
![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)
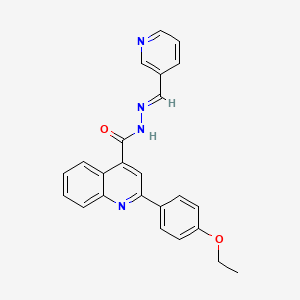
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5168547.png)
![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)
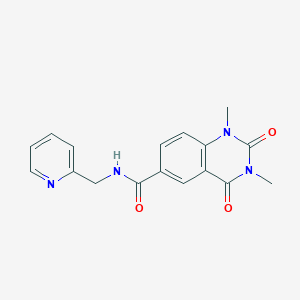
![2,6-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5168571.png)
![2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B5168579.png)
